N-(4-bromo-2-ethylphenyl)propanamide
Overview
Description
N-(4-bromo-2-ethylphenyl)propanamide: is an organic compound with the molecular formula C11H14BrNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-bromo-2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)propanamide typically involves the reaction of 4-bromo-2-ethylphenylamine with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromo-2-ethylphenylamine+propanoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-2-ethylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: N-(4-hydroxy-2-ethylphenyl)propanamide.
Reduction: N-(4-bromo-2-ethylphenyl)propylamine.
Oxidation: N-(4-bromo-2-carboxyphenyl)propanamide.
Scientific Research Applications
N-(4-bromo-2-ethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-ethylphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological targets. These interactions can modulate the function of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-bromo-2-methylphenyl)propanamide
- N-(4-bromo-2-ethylphenyl)acetamide
- N-(4-chloro-2-ethylphenyl)propanamide
Comparison: N-(4-bromo-2-ethylphenyl)propanamide is unique due to the presence of both the bromine and ethyl groups, which can influence its reactivity and interactions. Compared to N-(4-bromo-2-methylphenyl)propanamide, the ethyl group provides additional steric bulk, potentially affecting binding to biological targets. The presence of the bromine atom distinguishes it from N-(4-chloro-2-ethylphenyl)propanamide, as bromine is larger and more polarizable, which can enhance halogen bonding interactions.
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-8-7-9(12)5-6-10(8)13-11(14)4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVPBVQPQNLENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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